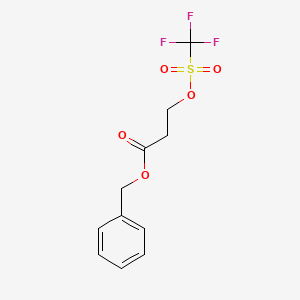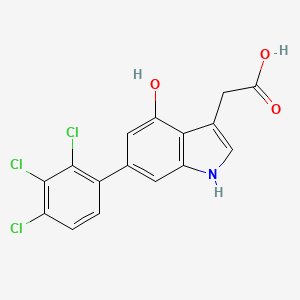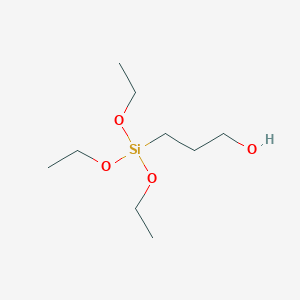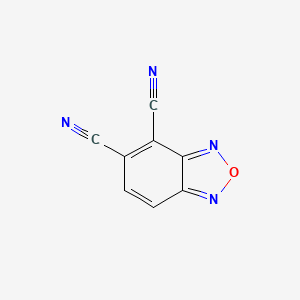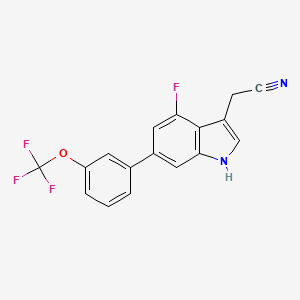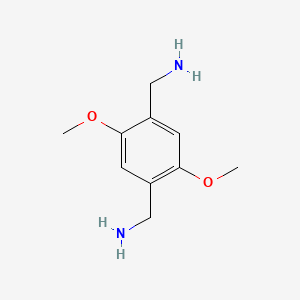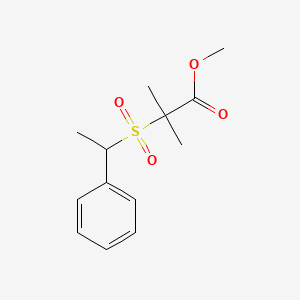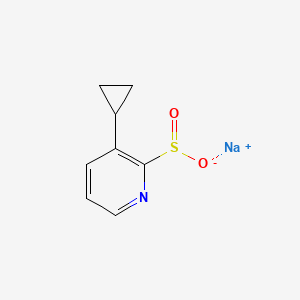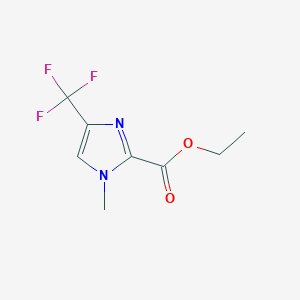
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another method involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of 5,5’-diimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield various reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but may have different substituents.
Imidazole derivatives: Compounds like 1H-imidazol-4(5)-amine and its derivatives.
Pyrimidine derivatives: Compounds such as 5-amino-1H-imidazole-4-carboxamide.
Uniqueness
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is unique due to its dual imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C7H8N6 |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2-(4-amino-1H-imidazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N6/c8-4-1-2-10-7(13-4)5-6(9)12-3-11-5/h1-3H,9H2,(H,11,12)(H2,8,10,13) |
Clave InChI |
YSMRHZKLEXOZNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1N)C2=C(N=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


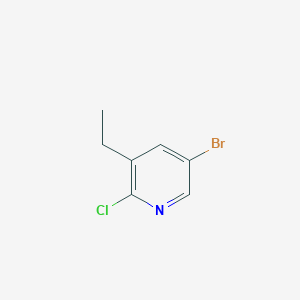
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
